In-Depth Technical Guide: Furo[2,3-b]pyridine-2-carbaldehyde
In-Depth Technical Guide: Furo[2,3-b]pyridine-2-carbaldehyde
Abstract
Furo[2,3-b]pyridine-2-carbaldehyde (CAS: 1121-60-4) serves as a critical heteroaromatic building block in the synthesis of bioactive scaffolds. Characterized by a fused bicyclic core where a pyridine ring is annealed to a furan ring, this aldehyde functions as a bioisostere for indole and benzofuran moieties, offering distinct electronic properties and hydrogen-bonding capabilities. This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, robust synthetic pathways, reactivity profiles, and applications in medicinal chemistry, specifically in the development of kinase inhibitors and antianaphylactic agents.
Structural Analysis & Chemical Properties[1][2]
Core Architecture
The furo[2,3-b]pyridine system consists of a pyridine ring fused to a furan ring across the b-bond (C2–C3) of the pyridine. The nomenclature [2,3-b] indicates that the oxygen atom of the furan ring is attached to position 2 of the pyridine ring, while the C3 of the furan is attached to position 3 of the pyridine.
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Molecular Formula: C₈H₅NO₂
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Molecular Weight: 147.13 g/mol
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Electronic Character: The system is electron-rich due to the furan oxygen's lone pair donation, yet the pyridine nitrogen renders the system more electron-deficient than a standard benzofuran. This "push-pull" electronic nature makes the C2-aldehyde highly reactive toward nucleophilic attack but stable enough for isolation.
Physicochemical Profile[2][3]
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Appearance: Typically a pale yellow to light brown solid.
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Solubility: Soluble in polar organic solvents (DMSO, DMF, DCM, Methanol); sparingly soluble in water.
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Stability: Sensitive to oxidation (to the carboxylic acid) and strong bases (potential ring opening or Cannizzaro disproportionation). Store under inert atmosphere at -20°C.
Synthetic Pathways[2][4][5][6][7]
The synthesis of Furo[2,3-b]pyridine-2-carbaldehyde is non-trivial due to the need to construct the fused ring system with the correct regiochemistry. Two primary strategies are employed: the Cyclization-Functionalization Route (preferred for scale) and the Direct Formylation Route .
Route A: The Glycolate Cyclization Strategy (Scalable)
This method builds the furan ring onto a pre-existing pyridine scaffold, ensuring regioselectivity.
Step 1: Precursor Preparation
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Starting Material: 2-Chloronicotinic acid (or 2,5-dichloronicotinic acid for substituted analogs).
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Reagent: Ethyl glycolate (Ethyl hydroxyacetate).
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Mechanism: SNAr displacement of the chlorine by the glycolate oxygen, followed by base-mediated intramolecular aldol-type condensation.
Step 2: Functional Group Interconversion (FGI) The cyclization yields the ethyl furo[2,3-b]pyridine-2-carboxylate . To access the aldehyde:
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Reduction: Treat the ester with LiAlH₄ (0°C, THF) or NaBH₄/CaCl₂ to yield the primary alcohol (Furo[2,3-b]pyridine-2-methanol).
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Oxidation: Selective oxidation of the alcohol to the aldehyde using MnO₂ (DCM, reflux) or Swern oxidation conditions to avoid over-oxidation to the acid.
Route B: Vilsmeier-Haack Formylation
Direct formylation of the parent furo[2,3-b]pyridine is possible but often yields a mixture of isomers (C2 vs. C3 formylation) depending on substituents.
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Conditions: 0°C to RT.
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Limitation: The electron-deficient pyridine ring can deactivate the system, requiring harsh conditions that may degrade the furan ring.
Visualization of Synthetic Logic
Reactivity & Derivatization[1][7][10]
The C2-aldehyde group is a versatile handle for divergent synthesis. Its reactivity is modulated by the fused pyridine ring, which acts as an electron sink, making the carbonyl carbon highly electrophilic.
Condensation Reactions (Erlenmeyer-Plöchl)
Reaction with hippuric acid yields oxazolones (azlactones). This is a classic pathway to synthesize non-natural amino acids and peptidomimetics.
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Protocol: Aldehyde + Hippuric Acid + Acetic Anhydride/NaOAc
Oxazolone.[4] -
Insight: Microwave irradiation significantly accelerates this reaction (from 60 min to <2 min) compared to classical heating [1].
Schiff Base Formation
Condensation with primary amines yields imines (Schiff bases), which are crucial for:
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Ligand Synthesis: Creating bidentate N,N-ligands for coordination chemistry.
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Medicinal Scaffolds: Precursors for reduction to secondary amines.
Heterocycle Formation
The aldehyde can be converted into other heterocycles:
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Amidines: Reaction with secondary amines and POCl₃ can yield formamidine derivatives with antianaphylactic activity [2].[5]
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Thiosemicarbazones: Reaction with thiosemicarbazide yields compounds with potential antiviral and anticancer profiles.[6]
Medicinal Chemistry Applications
Kinase Inhibition (PI3K/AKT Pathway)
While furo[2,3-d]pyrimidines are more commonly cited for PI3K inhibition, the furo[2,3-b]pyridine scaffold acts as a bioisostere. The planar tricyclic structure mimics the adenosine ring of ATP, allowing it to bind into the hinge region of kinase domains. The C2-aldehyde is often derivatized to extend into the hydrophobic pocket of the enzyme [3].
Antianaphylactic Agents
Derivatives synthesized from this aldehyde, particularly fused amidines, have demonstrated significant antianaphylactic activity in rat models. The planar nature of the furo-pyridine system allows for intercalation or stacking interactions with biological receptors involved in the histamine response [2].
Isostere Strategy
In drug design, this scaffold is used to replace:
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Indole: To lower lipophilicity (LogP) and introduce a hydrogen bond acceptor (pyridine N).
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Benzofuran: To improve metabolic stability and aqueous solubility.
Experimental Protocol: Synthesis of Ethyl Furo[2,3-b]pyridine-2-carboxylate
Note: This protocol synthesizes the immediate precursor. Standard reduction/oxidation follows to obtain the aldehyde.
Materials:
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2-Chloronicotinic acid (1.0 eq)
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Ethyl glycolate (1.2 eq)
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Sodium hydride (NaH, 60% in oil, 2.5 eq)
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Dry THF or DMF
Procedure:
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Activation: Dissolve 2-chloronicotinic acid in dry THF under Argon. Cool to 0°C.[7]
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Deprotonation: Add NaH portion-wise.[8] Allow evolution of H₂ to cease.
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Addition: Add ethyl glycolate dropwise.
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Cyclization: Heat the mixture to reflux (or 80°C if in DMF) for 4–6 hours. Monitor by TLC (formation of fluorescent spot).
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Workup: Quench with ice water. Extract with Ethyl Acetate (3x).[9] Wash organics with brine, dry over MgSO₄, and concentrate.
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Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane:EtOAc gradient).
Safety Note: NaH is pyrophoric. 2-Chloronicotinic acid is an irritant. Perform all reactions in a fume hood.
References
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Puterová, Z., Sterk, H., & Krutošíková, A. (2004).[4] Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid.[4] Molecules, 9, 11-21.[4] Link
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Wagner, G., & Prantz, J. (1993). Synthesis of furo[2,3-b]pyridine amidines with antianaphylactic activity.[5] Pharmazie, 48(4), 250-253. Link
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Kendall, J. D., et al. (2020). Concise, Gram-Scale Synthesis of Furo[2,3-b]pyridines with Functional Handles for Chemoselective Cross-Coupling. ChemRxiv. Link
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Shiri, M. (2012). Indoles and their isomers in reaction with aldehydes. Chemical Reviews, 112(6), 3508-3549. Link
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- 5. [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
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